molecular formula C10H16N4O4 B2361443 1-O-Tert-butyl 3-O-methyl 3-azidoazetidine-1,3-dicarboxylate CAS No. 2243505-58-8

1-O-Tert-butyl 3-O-methyl 3-azidoazetidine-1,3-dicarboxylate

Cat. No.: B2361443
CAS No.: 2243505-58-8
M. Wt: 256.262
InChI Key: DBOOKNYFRSDTBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-O-Tert-butyl 3-O-methyl 3-azidoazetidine-1,3-dicarboxylate is a versatile chemical compound used in various scientific research fields. Its unique structural properties make it valuable in drug synthesis, material science, and catalysis.

Preparation Methods

The synthesis of 1-O-Tert-butyl 3-O-methyl 3-azidoazetidine-1,3-dicarboxylate involves several steps. Typically, the synthetic route includes the protection of functional groups, azidation, and esterification reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve high yields and purity. Industrial production methods may involve scaling up these laboratory procedures while ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

1-O-Tert-butyl 3-O-methyl 3-azidoazetidine-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, where the azido group is replaced by other nucleophiles.

    Esterification: The compound can undergo esterification reactions to form different esters.

The major products formed from these reactions depend on the reagents and conditions used.

Scientific Research Applications

1-O-Tert-butyl 3-O-methyl 3-azidoazetidine-1,3-dicarboxylate has diverse applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: The compound is used in material science for the development of new materials and in catalysis for various industrial processes.

Mechanism of Action

The mechanism by which 1-O-Tert-butyl 3-O-methyl 3-azidoazetidine-1,3-dicarboxylate exerts its effects involves its interaction with molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole linkages. This property is exploited in various applications, including drug development and material science.

Comparison with Similar Compounds

1-O-Tert-butyl 3-O-methyl 3-azidoazetidine-1,3-dicarboxylate can be compared with other similar compounds, such as:

    1-O-Tert-butyl 3-O-methyl azetidine-1,3-dicarboxylate: Lacks the azido group, making it less versatile in click chemistry applications.

    1-O-Tert-butyl 3-azidoazetidine-1,3-dicarboxylate: Lacks the methyl group, which may affect its reactivity and applications.

    3-O-methyl 3-azidoazetidine-1,3-dicarboxylate: Lacks the tert-butyl group, which may influence its stability and solubility.

These comparisons highlight the uniqueness of this compound in terms of its structural properties and applications.

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl 3-azidoazetidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O4/c1-9(2,3)18-8(16)14-5-10(6-14,12-13-11)7(15)17-4/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBOOKNYFRSDTBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C(=O)OC)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.